1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one is a heterocyclic compound containing a sulfonamide moiety. It acts as a starting point for designing and synthesizing diverse pyrimidine molecules that act as novel extracellular signal-regulated kinase (ERK) inhibitors. [] ERK1/2 are serine/threonine kinases in the mitogen-activated protein (MAP) kinase signaling pathway. [] This pathway is often dysregulated in human malignancies like cancer. [] Therefore, inhibiting ERK kinase activity is a potential therapeutic strategy for treating cancers with aberrant MAP kinase signaling. []
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (3) acts as a reactant for synthesizing new heterocyclic compounds containing a sulfonamide moiety. [] The synthesis process utilizes molecular docking of (3) at the ATP binding pocket of the ERK kinase domain. [] The design and synthesis rely on a molecular extension tactic, which involves adding different substituents and functional groups to the core structure. [] The synthesized compounds (4-33) are then characterized and evaluated for their biological activity. []
While the provided abstracts don't offer specific details about the molecular structure analysis of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, they do highlight the significance of the sulfonamide moiety present in the compound. [] This moiety likely plays a crucial role in the interaction with the target protein, ERK kinase. Further analysis of the compound's structure, including bond lengths, angles, and spatial arrangement of atoms, can be achieved through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling.
The provided abstracts focus on utilizing 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one as a starting material for synthesizing a series of pyrimidine molecules bearing the sulfonamide moiety. [] These reactions aim to generate a library of compounds with varying substituents and functional groups, enabling structure-activity relationship studies to optimize the desired biological activity. Further details regarding specific reaction conditions, reagents, yields, and potential byproducts are not provided in the abstracts.
The primary mechanism of action for the synthesized pyrimidine derivatives, derived from 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, is the inhibition of ERK kinase activity. [] This inhibition likely occurs through binding at the ATP binding pocket of the ERK kinase domain, preventing the phosphorylation of downstream targets and ultimately disrupting the MAP kinase signaling cascade. [] Further studies are needed to confirm the precise binding mode and to elucidate the downstream effects of ERK inhibition by these compounds.
The primary application of 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one, based on the provided abstracts, is its use as a starting point for designing and synthesizing novel ERK inhibitors. [] The synthesized derivatives demonstrated promising anti-proliferative activities against various cancer cell lines, including MCF-7, HepG-2, and HCT-116. [] These findings suggest potential applications in developing new therapeutic strategies for controlling various human malignancies, particularly those with aberrant MAP kinase signaling cascades. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1
CAS No.: 876657-17-9